N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide
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Overview
Description
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide is a complex organic compound featuring a bicyclic pyrazole structure fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyridine core through a 1,3-dipolar cycloaddition reaction. This involves reacting a sydnone with a propargylic acid amide under controlled conditions to form the bicyclic structure .
Subsequent steps include functional group modifications to introduce the cyclopentanecarboxamide moiety. This can be achieved through amidation reactions, where the carboxylic acid derivative of the pyrazolo[1,5-a]pyridine is reacted with cyclopentylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the amidation process to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen in the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions could introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential as a modulator of biological pathways, particularly those involving protein-protein interactions.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide exerts its effects is often related to its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in critical biological pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity and modulating the associated biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
- 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
- 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6-dicarboxylic acid
Uniqueness
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide stands out due to its specific substitution pattern and the presence of the cyclopentanecarboxamide group. This unique structure can confer distinct biological activities and chemical reactivity compared to other similar compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(10-3-1-2-4-10)15-11-6-8-16-12(9-11)5-7-14-16/h5,7,10-11H,1-4,6,8-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEMHPLNDRROKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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